

Z-Ser-OBzl: A Technical Guide on Structure and Utility in Peptide Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-Ser-obzl

Cat. No.: B554346

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Ser-OBzl, chemically known as N-Cbz-L-serine benzyl ester, is a pivotal derivative of the amino acid L-serine. This guide provides an in-depth analysis of its chemical structure and its primary application as a protected amino acid building block in peptide synthesis. While the direct biological mechanism of action for **Z-Ser-OBzl** is not documented, its utility in the chemical synthesis of peptides is fundamental to the development of new therapeutic agents and research tools. This document will detail its chemical properties and the strategic role of its protecting groups in the intricate process of peptide elongation.

Chemical Structure and Properties

Z-Ser-OBzl is an L-serine derivative where the amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxyl group is protected as a benzyl ester (OBzl). This dual protection strategy is crucial for its application in solution-phase peptide synthesis.

The key structural features are:

- L-Serine Core: The foundational chiral amino acid.

- **N-terminal Protection:** The benzyloxycarbonyl (Z) group prevents unwanted reactions at the amino terminus during peptide coupling.
- **C-terminal Protection:** The benzyl ester (OBzl) group protects the carboxylic acid, preventing it from reacting out of turn.
- **Side Chain:** The free hydroxyl group on the serine side chain allows for post-synthetic modifications if desired, or it can be protected with other groups for more complex syntheses.

Table 1: Chemical and Physical Properties of **Z-Ser-OBzl**

Property	Value	Reference
CAS Number	21209-51-8	[1][2][3][4]
Molecular Formula	C18H19NO5	[1][2][4]
Molecular Weight	329.35 g/mol	[2][4]
Synonyms	N-Cbz-L-serine benzyl ester, Benzyloxycarbonyl-L-serine benzyl ester	[1][3]
Appearance	White to off-white crystalline powder	
SMILES	<chem>C1=CC=C(C=C1)COC(=O)N--</chem> INVALID-LINK-- <chem>C(=O)OCC2=CC=CC=C2</chem>	[5]
InChI	1S/C18H19NO5/c20-11- 16(17(21)23-12-14-7-3-1-4-8- 14)19-18(22)24-13-15-9-5-2-6- 10-15/h1-10,16,20H,11-13H2, (H,19,22)/t16-/m0/s1	

"Mechanism of Action" in Peptide Synthesis

The "mechanism of action" of **Z-Ser-OBzl** is not biological but chemical. It functions as a transiently protected building block that allows for the controlled, stepwise assembly of a peptide chain. The Z and OBzl groups are orthogonal to some other protecting groups, meaning they can be selectively removed under different conditions.

The Role of Protecting Groups

- **Z (Benzyloxycarbonyl) Group:** This N-terminal protecting group is stable under the conditions required for peptide bond formation. It is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C) or by treatment with strong acids like HBr in acetic acid.
- **OBzl (Benzyl Ester) Group:** This C-terminal protecting group is also removed by catalytic hydrogenation. The simultaneous removal of both Z and OBzl groups by hydrogenation is a common strategy in the final deprotection step of a synthesized peptide.

Workflow in Peptide Synthesis

The general workflow for incorporating a **Z-Ser-OBzl** unit into a peptide chain involves the following steps:

- **Activation:** The carboxylic acid of the incoming N-protected amino acid is activated, often using reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- **Coupling:** The activated amino acid is then coupled to the free amino group of the peptide chain. In the case of the first amino acid, this would be the **Z-Ser-OBzl** itself being coupled to a resin or another protected amino acid.
- **Deprotection:** The N-terminal protecting group of the newly added amino acid is removed to allow for the next coupling reaction.

Below is a diagram illustrating the logical flow of using a protected amino acid like **Z-Ser-OBzl** in a peptide coupling cycle.



[Click to download full resolution via product page](#)

Logical workflow for peptide synthesis using protected amino acids.

Experimental Protocols

While **Z-Ser-OBzl** does not have a direct biological assay protocol, the following outlines a general experimental protocol for its use in a dipeptide synthesis, specifically the formation of Z-Ser-Ala-OBzl.

Materials

- **Z-Ser-OBzl**
- H-Ala-OBzl (Alanine benzyl ester)
- Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBt)
- Dichloromethane (DCM) as solvent
- Ethyl acetate
- 0.5 M HCl
- Saturated NaHCO₃ solution
- Brine
- Anhydrous MgSO₄

- Palladium on carbon (10% Pd/C)
- Methanol
- Hydrogen gas supply

Protocol for Dipeptide Synthesis

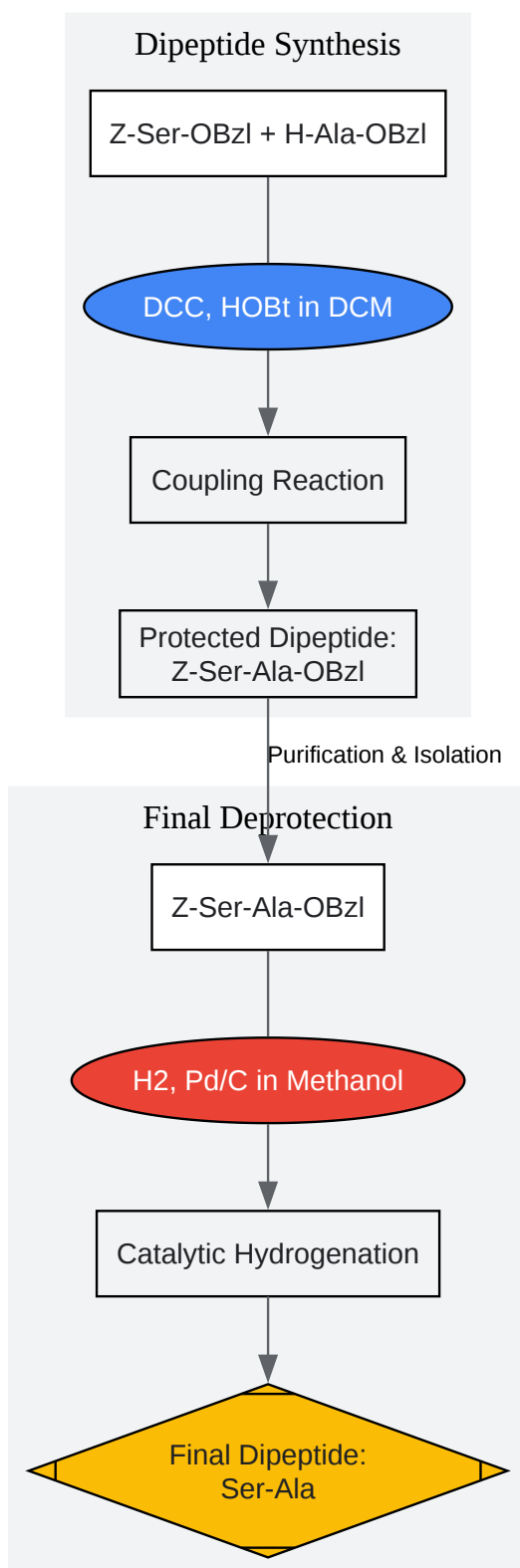
- Dissolution: Dissolve **Z-Ser-OBzl** (1 equivalent) and H-Ala-OBzl (1 equivalent) in anhydrous DCM.
- Activation: Add HOBt (1.1 equivalents) to the solution and cool to 0°C in an ice bath. Add DCC (1.1 equivalents) dissolved in a small amount of DCM.
- Coupling Reaction: Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
- Work-up:
 - Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
 - Wash the filtrate successively with 0.5 M HCl, saturated NaHCO₃, and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude protected dipeptide (Z-Ser-Ala-OBzl).
- Purification: Purify the crude product by column chromatography on silica gel.

Protocol for Final Deprotection

- Hydrogenation Setup: Dissolve the purified Z-Ser-Ala-OBzl in methanol. Add 10% Pd/C catalyst (typically 10% by weight of the peptide).
- Reaction: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
- Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

- Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with methanol.
- Final Product: Evaporate the solvent from the filtrate to obtain the final dipeptide, Ser-Ala.

The following diagram illustrates the chemical workflow for the synthesis and deprotection of a dipeptide using **Z-Ser-OBzl**.



[Click to download full resolution via product page](#)

Chemical workflow for dipeptide synthesis and deprotection.

Conclusion

Z-Ser-OBzl is a cornerstone reagent in the field of peptide chemistry. Its value lies not in a direct biological effect, but in its role as a precisely engineered tool for the construction of biologically active peptides. The benzyloxycarbonyl and benzyl ester protecting groups provide a robust and reliable strategy for the incorporation of serine into a growing peptide chain. Understanding the chemical properties and the "mechanism of action" of **Z-Ser-OBzl** within the context of organic synthesis is essential for researchers and professionals involved in the design and development of novel peptide-based therapeutics and diagnostics. While searches for direct biological activity have been unfruitful, its indirect contribution to medicine and biology through enabling peptide synthesis is significant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Benzyloxycarbonyl-L-serine benzyl ester, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. N-Benzyloxycarbonyl-L-serine (1142-30-1) at Nordmann - nordmann.global [nordmann.global]
- 3. chemimpex.com [chemimpex.com]
- 4. N-Z- L -Serine benzyl ester 97 21209-51-8 [sigmaaldrich.com]
- 5. N-Benzyloxycarbonyl-L-serine benzyl ester, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- To cite this document: BenchChem. [Z-Ser-OBzl: A Technical Guide on Structure and Utility in Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554346#z-ser-obzl-structure-and-mechanism-of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com